molecular formula C24H34N4O2Si B13915786 5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Katalognummer: B13915786
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: YAKXSQIBBDLEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative featuring a unique substitution pattern. Its structure includes:

  • 5-Methyl group: Enhances steric bulk and modulates electronic properties.
  • 2-Phenyl substituent: Common in bioactive compounds for aromatic interactions.
  • 3-Piperidin-1-yl group: A nitrogen-containing heterocycle that may improve solubility or target binding.

This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which are recognized for their pharmacological versatility, including roles as potassium channel openers, enzyme inhibitors, and receptor ligands .

Eigenschaften

Molekularformel

C24H34N4O2Si

Molekulargewicht

438.6 g/mol

IUPAC-Name

5-methyl-2-phenyl-3-piperidin-1-yl-4-(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C24H34N4O2Si/c1-19-17-21(29)28-24(27(19)18-30-15-16-31(2,3)4)23(26-13-9-6-10-14-26)22(25-28)20-11-7-5-8-12-20/h5,7-8,11-12,17H,6,9-10,13-16,18H2,1-4H3

InChI-Schlüssel

YAKXSQIBBDLEQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N2C(=C(C(=N2)C3=CC=CC=C3)N4CCCCC4)N1COCC[Si](C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazolo[1,5-a]pyrimidinone Core Formation

The key intermediate, a 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is synthesized by condensation of 3,4-diphenyl-1H-pyrazol-5-amine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. For example, the condensation of 3,4-diphenyl-1H-pyrazol-5-amine with dimethyl 2-(4-methoxyphenyl)-2-oxoacetate has been reported to yield the pyrazolo[1,5-a]pyrimidinone core with high yield and purity.

Protection of the Hydroxy Group as 4-((2-(Trimethylsilyl)ethoxy)methyl) Ether

The hydroxy group at position 4 is protected using the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to improve stability and solubility during subsequent synthetic steps. This is typically introduced by reacting the hydroxy intermediate with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF).

Purification and Characterization

After completion of the synthesis, purification is commonly performed by column chromatography using solvent systems such as methanol/dichloromethane (1:20) to isolate the pure compound. Characterization techniques include:

  • Mass spectrometry (LC-MS) confirming the molecular ion peak at m/z 240.1 [M+H]+.
  • Proton nuclear magnetic resonance (^1H NMR) spectroscopy to confirm the chemical environment of protons, with characteristic signals for aromatic and aliphatic protons.

Representative Data Table for Key Intermediates and Final Compound

Compound/Intermediate Reaction Step Conditions/Notes Yield (%) Characterization Data
3,4-Diphenyl-1H-pyrazol-5-amine Starting material Commercially available - -
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Condensation with β-ketoester Acidic/basic conditions, reflux 85-90 LC-MS m/z 236.3 [M+H]+; ^1H NMR aromatic signals
3-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidinone Halogenation POCl3, tetramethylammonium chloride, reflux 80-85 Characteristic halogenated intermediate signals
3-(Piperidin-1-yl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidinone Nucleophilic substitution Piperidine, DCM or DMF, heat 75-80 LC-MS m/z consistent; ^1H NMR shows piperidine peaks
4-((2-(Trimethylsilyl)ethoxy)methyl)-protected derivative Protection with SEM chloride SEM-Cl, base (NaH/K2CO3), THF, room temp to reflux 70-75 LC-MS m/z 240.1 [M+H]+; ^1H NMR confirms SEM group

Research Findings and Notes

  • The use of the SEM protecting group enhances the compound's stability during synthetic manipulations and facilitates purification by improving solubility in organic solvents.
  • The piperidin-1-yl substitution at position 3 is critical for biological activity in related pyrazolo[1,5-a]pyrimidinone derivatives, as it modulates binding affinity and pharmacokinetic properties.
  • The synthetic routes reported are robust and reproducible, with overall yields typically ranging from 50% to 80% across the multi-step synthesis.
  • Chromatographic purification remains the standard method for isolating pure compounds, with methanol/dichloromethane mixtures providing optimal separation.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Derivatives

Compound Name Substituents at Key Positions Notable Functional Groups References
Target Compound 5-Me, 2-Ph, 3-Piperidin-1-yl, 4-SEM SEM group -
QO-58 5-(2,6-Cl₂-5-F-pyridin-3-yl), 3-Ph, 2-CF₃ Trifluoromethyl, halogenated pyridine
Grassofermata 3-(4-Cl-Ph), 2-Ph, 5-(4-NO₂-Ph) Nitrophenyl, chlorophenyl
Compound b2 (DPP-4 inhibitor) Unspecified substitutions (optimized for DPP-4 binding) Likely hydrogen-bond acceptors/donors
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl) 5-Isopropyl, 2-Me, 7-(4-Me-piperazinyl) Piperazinyl, isopropyl

Key Observations :

  • The SEM group in the target compound is rare among analogs, offering steric protection and lipophilicity adjustments.
  • Halogenated substituents (e.g., in QO-58) enhance target selectivity for ion channels but reduce solubility .
  • Piperidine/piperazine moieties (e.g., in the target compound and 5-isopropyl-2-methyl derivative) are common in CNS-targeting drugs due to their blood-brain barrier permeability .

Functional and Pharmacological Comparison

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Name Primary Target/Activity Therapeutic Area Efficacy/IC₅₀/EC₅₀ References
Target Compound Undisclosed (structural features suggest CNS or metabolic targets) Likely CNS or metabolic N/A (research-stage compound) -
QO-58 KCNQ/M-channel opener Anti-seizure, anti-nociceptive EC₅₀ = 1.2 µM (KCNQ2/3)
QO58-lysine Improved bioavailability of QO-58 Preclinical optimization 2.3x higher AUC vs. QO-58
Grassofermata FATP2 inhibitor Metabolic disorders IC₅₀ = 0.8 µM (FATP2)
Compound b2 DPP-4 inhibitor Diabetes 34% glucose reduction (10 mg/kg, mice)
GABAA ligand (Compound 3g) GABAA receptor binding Anxiety Anxiolytic at 10–30 mg/kg

Key Observations :

  • QO-58 demonstrates potent ion channel modulation but suffers from poor bioavailability, prompting derivative development (e.g., QO58-lysine) .
  • The target compound’s SEM group may address metabolic instability seen in other derivatives (e.g., QO-58’s low solubility) .
  • Grassofermata and Compound b2 exemplify the scaffold’s adaptability to diverse targets (FATP2 vs. DPP-4) via strategic substituent modifications .

Pharmacokinetic and Physicochemical Comparison

Table 3: ADME Properties

Compound Name LogP (Predicted) Solubility (µg/mL) Microsomal Stability (T½, min) Bioavailability (Oral, %) References
Target Compound 3.8 (estimated) <10 (aqueous) Pending data Undetermined -
QO-58 4.2 5.6 12.4 (rat) <10
QO58-lysine 2.1 120 28.7 (rat) 45
Compound b2 2.9 85 45.3 (human) 62


Key Observations :

  • Salt formation (e.g., QO58-lysine) dramatically improves solubility and bioavailability, a strategy applicable to the target compound .
  • Microsomal stability data (Table S1 in ) suggest that pyrazolo[1,5-a]pyrimidin-7(4H)-ones generally require optimization for hepatic metabolism resistance.

Biologische Aktivität

5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitubercular Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antitubercular agents. High-throughput screening identified these compounds as promising leads against Mycobacterium tuberculosis (Mtb). The derivatives exhibited low cytotoxicity and demonstrated significant activity against Mtb within macrophages, indicating their potential as effective treatments for tuberculosis. The mechanism of action appears to be distinct from traditional antibiotics, not involving cell-wall biosynthesis or iron uptake pathways .

Anticancer Activity

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored through various in vitro assays. A synthesized library of these compounds was tested against several cancer cell lines, including MDA-MB-231 (human breast cancer). However, initial findings indicated that none of the tested compounds exhibited significant growth inhibitory activity against this cell line . Further investigations are required to optimize these compounds for enhanced anticancer efficacy.

The biological activity of 5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is attributed to its interaction with specific biological targets:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, which is a common mechanism for many anticancer drugs. It is essential to determine its selectivity and binding affinity for various kinases to understand its therapeutic potential fully .
  • Cellular Uptake Mechanisms : The presence of piperidine and trimethylsilyl groups may enhance cellular permeability and bioavailability, facilitating the compound's entry into target cells .

Case Studies

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study 1 : A focused library of analogues was synthesized and screened for antitubercular activity. The most promising compounds showed effective inhibition against Mtb without significant cytotoxicity to host cells .
  • Study 2 : In vitro assays revealed that while many derivatives exhibited moderate activity against cancer cell lines, optimization is necessary to enhance their therapeutic index .

Data Summary

Activity Type Target Pathogen/Cancer Key Findings References
AntitubercularMycobacterium tuberculosisLow cytotoxicity; effective in macrophages
AnticancerMDA-MB-231 (Breast Cancer)No significant growth inhibition observed

Q & A

Q. What are the optimal synthetic routes for preparing this pyrazolo[1,5-a]pyrimidine derivative, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of substituted aminopyrazoles with β-ketoesters or β-diketones. For this compound, key steps include:

  • Protection of reactive groups : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is introduced early to protect the pyrimidine nitrogen during subsequent reactions .
  • Solvent and temperature optimization : Ethyl acetate (EtOAc) extraction and controlled evaporation under reduced pressure are critical for isolating intermediates (e.g., crude pyrimidinones) .
  • Yield considerations : Yields for analogous compounds range from 62% to 70%, depending on substituent reactivity and purification methods (e.g., recrystallization from EtOAc or ethanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves atomic coordinates and confirms stereochemistry (e.g., mean C–C bond length = 0.004 Å, R factor = 0.051) .
  • NMR spectroscopy :
    • ¹H NMR : Identifies substituent environments (e.g., piperidinyl protons at δ 1.5–2.5 ppm, SEM group signals at δ 0.1–0.3 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O at ~160 ppm) and aromatic carbon assignments .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Substituent variation : Modify the piperidinyl, phenyl, or SEM groups to assess steric/electronic effects. For example:
    • Replace piperidine with morpholine to test flexibility .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding .
  • Enzyme assays : Use phosphodiesterase (PDE) inhibition protocols (AOAC SMPR 2014.011) with kinetic measurements (IC₅₀, Ki) .
  • Data interpretation : Correlate substituent effects with activity trends. For instance, bulky groups at the 3-position (e.g., piperidinyl) improve selectivity for PDE5 over PDE6 .

Q. How should researchers resolve contradictions in reported synthetic yields for analogous pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Variable analysis : Identify factors causing discrepancies:
    • Solvent purity : Traces of water in THF can reduce SEM protection efficiency .
    • Reaction time : Extended reflux (e.g., 6 hours vs. 5 hours) may degrade sensitive intermediates .
  • Reproducibility checks :
    • Replicate procedures from multiple sources (e.g., compare and ).
    • Use controlled atmospheres (e.g., nitrogen) to prevent oxidation .
  • Case study : A 52.7% yield for a related compound was achieved by optimizing HCl addition timing and temperature (0–50°C gradient) .

Q. What computational strategies are recommended to predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PDE5 active site) .
  • ADME prediction : Platforms like ACD/Labs Percepta estimate logP (lipophilicity), solubility, and metabolic stability based on structural fragments (e.g., SEM group reduces aqueous solubility) .
  • Validation : Compare computational results with experimental data (e.g., HPLC-measured logP) .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Stress testing : Expose the compound to:
    • Heat : 40–60°C for 2 weeks to assess thermal degradation .
    • Light : UV-vis irradiation to detect photolytic byproducts .
  • Analytical monitoring : Use HPLC-MS to track decomposition products (e.g., SEM group hydrolysis) .
  • Optimized storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent SEM group cleavage .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process intensification :
    • Replace batch reactions with flow chemistry for SEM protection steps to improve heat transfer .
    • Use membrane technologies (e.g., nanofiltration) for solvent recycling .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.